TP-472
Descripción general
Descripción
The compound “3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide” is also known as TP-472 . It is a BRD9 inhibitor with a molecular formula of C20H19N3O2 and a molecular weight of 333.4 . It is a solid substance that is soluble in DMSO .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further modified with acetyl, cyclopropyl, and methylbenzamide groups .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 333.4 . It is soluble in DMSO . The compound has a density of 1.31±0.1 g/cm3 .Aplicaciones Científicas De Investigación
- Función de TP-472: this compound, un inhibidor de molécula pequeña de bromodominio-7/9 (BRD7/9), se ha identificado como un potente inhibidor del crecimiento del melanoma. Suprime las vías de señalización oncogénica mediadas por ECM e induce la apoptosis en las células del melanoma .
- Impacto de this compound: Las pirido[1,2-a]pirimidinas, como this compound, poseen propiedades antiinflamatorias. Esto las hace atractivas para el desarrollo de fármacos .
- Evidencia: this compound ha demostrado efectos anticancerígenos. Regula a la baja los genes que codifican proteínas de la matriz extracelular (ECM), afectando las integrinas, colágenos y fibronectinas .
- Función de this compound: Dada su similitud estructural, this compound podría tener efectos antidepresivos .
- Ventajas: Este método ofrece buenos rendimientos, utiliza agua como disolvente verde y emplea materiales de partida fácilmente disponibles .
Terapia para el Melanoma
Propiedades Antiinflamatorias
Actividad Anticancerígena
Potencial Antidepresivo
Síntesis Multicomponente
Bloque de Construcción Estructural
Propiedades
IUPAC Name |
3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMXJHQYJLPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TP-472?
A1: this compound acts as a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. [, , ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, influencing gene expression. By inhibiting BRD7/9, this compound disrupts their function in regulating gene transcription. [, ]
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: Research suggests that this compound impacts cancer cells in several ways:
- Downregulation of ECM Genes: this compound treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), including integrins, collagens, and fibronectins. [] This disruption of the ECM can inhibit cancer cell growth and proliferation.
- Induction of Apoptosis: this compound treatment can upregulate pro-apoptotic genes, leading to programmed cell death in cancer cells. [, ]
- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer. []
Q3: Beyond cancer, what other diseases has BRD9 been implicated in, and could this compound be a potential therapeutic avenue?
A3: Research indicates that BRD9 is aberrantly overexpressed in uterine leiomyosarcoma (uLMS). [] Inhibiting BRD9 with this compound suppressed uLMS cell proliferation and induced apoptosis in cell lines. [] These findings suggest that BRD9 inhibitors like this compound could be a potential therapeutic strategy for treating uLMS.
Q4: Have any off-target effects been observed with this compound?
A4: Interestingly, this compound has been shown to potentiate the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor. [] This potentiation is attributed to this compound's off-target inhibition of the efflux transporter ABCG2, leading to increased intracellular accumulation of TAK-243. [] This off-target effect highlights the importance of considering potential unintended interactions when developing and researching epigenetic probes like this compound.
Q5: What are the potential implications of this compound's off-target ABCG2 inhibition?
A5: The ability of this compound to inhibit ABCG2 could be further explored for developing cell-based assays to screen for ABCG2 inhibitory activity in other compounds. [] This finding highlights the potential for discovering new applications for existing drugs or drug candidates based on their off-target effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.